Monzosertib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

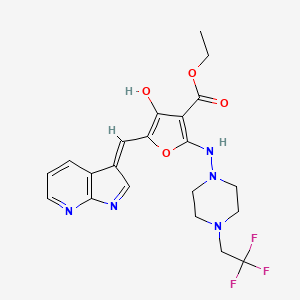

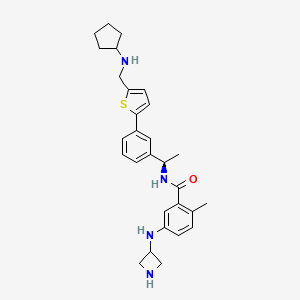

Monzosertib, also known as AS-0141, is a potent, selective, and orally bioavailable small molecule inhibitor of cell division cycle 7 (CDC7) kinase. CDC7 is a serine-threonine kinase that plays a critical role in the initiation of DNA replication and cell cycle progression. This compound is currently being evaluated in Phase I clinical studies for the treatment of solid tumors and hematological malignancies .

Preparation Methods

The synthetic routes and reaction conditions for monzosertib involve multiple steps, including the formation of key intermediates and final product purification. The detailed synthetic route is proprietary and not publicly disclosed. it typically involves:

Formation of the core structure: This involves the synthesis of the pyrrolo[2,3-b]pyridine core through a series of condensation and cyclization reactions.

Functional group modifications: Introduction of various functional groups to enhance the compound’s potency and selectivity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods for this compound would likely involve scaling up these synthetic steps under controlled conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Monzosertib undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine core.

Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Substitution: Various substitution reactions can be employed to introduce different functional groups, enhancing the compound’s activity and selectivity.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Monzosertib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound serves as a valuable tool for studying the role of CDC7 kinase in DNA replication and cell cycle progression.

Biology: It is used to investigate the molecular mechanisms underlying cell proliferation and apoptosis, particularly in cancer cells.

Medicine: this compound is being evaluated as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and solid tumors. .

Industry: In the pharmaceutical industry, this compound is being developed as a novel cancer therapy, with ongoing clinical trials to assess its safety and efficacy

Mechanism of Action

Monzosertib exerts its effects by inhibiting CDC7 kinase, which is essential for the activation of DNA replication origins throughout the S phase of the cell cycle. Inhibition of CDC7 in cancer cells causes lethal S phase or M phase progression, leading to DNA damage accumulation and cell death. Normal cells, on the other hand, can survive through the induction of cell cycle arrest at the DNA replication checkpoint .

Comparison with Similar Compounds

Monzosertib is unique among CDC7 inhibitors due to its potent, selective, and orally bioavailable properties. Similar compounds include:

PHA-767491: Another CDC7 inhibitor with similar antiproliferative effects but different pharmacokinetic properties.

XL413: A selective CDC7 inhibitor with a distinct chemical structure and mechanism of action.

TAK-931: A CDC7 inhibitor that has shown promising results in preclinical studies but differs in its selectivity and potency compared to this compound

This compound’s uniqueness lies in its strong antiproliferative activity against a wide range of cancer cell lines and its potential to enhance the efficacy of standard cancer therapies .

Properties

Molecular Formula |

C21H22F3N5O4 |

|---|---|

Molecular Weight |

465.4 g/mol |

IUPAC Name |

ethyl 4-hydroxy-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate |

InChI |

InChI=1S/C21H22F3N5O4/c1-2-32-20(31)16-17(30)15(10-13-11-26-18-14(13)4-3-5-25-18)33-19(16)27-29-8-6-28(7-9-29)12-21(22,23)24/h3-5,10-11,27,30H,2,6-9,12H2,1H3/b13-10+ |

InChI Key |

HFBNZZVVRMLDJO-JLHYYAGUSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NN4CCN(CC4)CC(F)(F)F |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NN4CCN(CC4)CC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea](/img/structure/B10827672.png)

![4-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827713.png)

![3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide](/img/structure/B10827715.png)

![(Z)-((3S,8S,10R,13R,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) tetracos-15-enoate](/img/structure/B10827718.png)

![3-(2,4,6-trimethylphenyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole](/img/structure/B10827723.png)

![N-[4-(3-chloro-4-cyano-N-methylanilino)cyclohexyl]-4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazin-1-yl]benzamide](/img/structure/B10827730.png)

![1-~{tert}-butyl-~{N}-[(5~{R})-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]-1,2,3-triazole-4-carboxamide](/img/structure/B10827741.png)

![(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one](/img/structure/B10827744.png)

![N-[(2S)-1-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propan-2-yl]-2,4,5-trifluorobenzamide](/img/structure/B10827755.png)